N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride, also known as N-[4-(DIMETHYLAMINO)PHENYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties aureus .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas . The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
The molecular weight of a similar compound, 5-bromo-n-(4-(dimethylamino)phenyl)furan-2-carboxamide, is reported to be 30916 . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Furan derivatives have been reported to have antibacterial activities against clinically isolated drug-resistant bacteria . The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A.
Action Environment
The synthesis of furan derivatives involves numerous methods and structural reactions , which could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecule it interacts with.
Cellular Effects
Some furan derivatives have been shown to exhibit antibacterial activity, suggesting that they may influence cell function by disrupting bacterial cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride typically involves the reaction of furan-2-carbonyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient coupling reagents and optimized reaction conditions ensures high yield and purity of the final product . Microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, substituted aromatic compounds, and various amine or alcohol derivatives .
Scientific Research Applications
N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound has similar structural features but contains a bromine atom instead of a dimethylamino group.
N-(4-methoxyphenyl)furan-2-carboxamide: This compound has a methoxy group on the aromatic ring, leading to different chemical and biological properties.
Uniqueness
N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12;/h3-9H,1-2H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHOFUWJSNLNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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